molecular formula C18H19BrO B1292356 4-Bromo-4'-n-pentylbenzophenone CAS No. 918500-19-3

4-Bromo-4'-n-pentylbenzophenone

Cat. No.: B1292356
CAS No.: 918500-19-3
M. Wt: 331.2 g/mol
InChI Key: VKNWSBODGBUHBL-UHFFFAOYSA-N
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Description

4-Bromo-4’-n-pentylbenzophenone is an organic compound with the molecular formula C18H19BrO. It is commonly used in scientific research and industry due to its unique chemical properties. This compound is characterized by the presence of a bromine atom and a pentyl group attached to a benzophenone core, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-n-pentylbenzophenone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a brominated benzene derivative reacts with a pentyl-substituted benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-4’-n-pentylbenzophenone may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-n-pentylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Substitution: Formation of various substituted benzophenones.

    Oxidation: Production of benzoic acids or benzophenone derivatives.

    Reduction: Formation of alcohols or hydroxy derivatives.

Scientific Research Applications

4-Bromo-4’-n-pentylbenzophenone is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-4’-n-pentylbenzophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pentyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’-methylbenzophenone
  • 4-Bromo-4’-ethylbenzophenone
  • 4-Bromo-4’-propylbenzophenone

Uniqueness

4-Bromo-4’-n-pentylbenzophenone is unique due to its longer alkyl chain (pentyl group), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This difference in chain length can influence its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-bromophenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-12-17(19)13-11-16/h6-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNWSBODGBUHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641770
Record name (4-Bromophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918500-19-3
Record name (4-Bromophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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